1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine
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Overview
Description
1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-methylbenzenesulfonyl group and a 2-methylprop-2-en-1-yl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine typically involves the reaction of an appropriate aziridine precursor with 4-methylbenzenesulfonyl chloride and a base. One common method is as follows:
Starting Materials: Aziridine precursor, 4-methylbenzenesulfonyl chloride, base (e.g., triethylamine).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to control the reactivity of the aziridine ring.
Procedure: The aziridine precursor is dissolved in the solvent, and the base is added to the solution. 4-methylbenzenesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used under mild conditions (e.g., room temperature) to open the aziridine ring.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are sulfinyl or thiol derivatives.
Scientific Research Applications
1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful for the development of new drugs and therapeutic agents.
Biological Studies: It can be used to study the mechanisms of enzyme-catalyzed reactions involving aziridines.
Material Science: The compound can be employed in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine involves its reactivity towards nucleophiles and electrophiles. The strained aziridine ring is prone to nucleophilic attack, leading to ring-opening reactions. The sulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved in its action depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzenesulfonyl)aziridine: Lacks the 2-methylprop-2-en-1-yl group, making it less sterically hindered.
2-(2-methylprop-2-en-1-yl)aziridine: Lacks the 4-methylbenzenesulfonyl group, resulting in different reactivity and stability.
1-(4-methylbenzenesulfonyl)-2-ethylaziridine: Has an ethyl group instead of the 2-methylprop-2-en-1-yl group, affecting its steric and electronic properties.
Uniqueness
1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine is unique due to the combination of the 4-methylbenzenesulfonyl group and the 2-methylprop-2-en-1-yl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
737008-52-5 |
---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
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